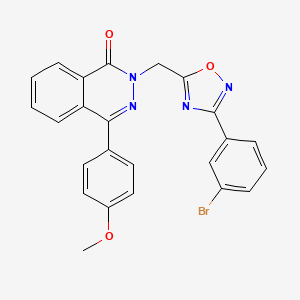

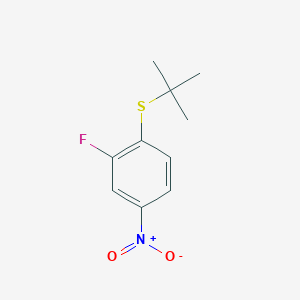

![molecular formula C21H21N5O B2533297 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315682-88-3](/img/structure/B2533297.png)

5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is a derivative of phthalazino[1,2-b]quinazolinone, a class of compounds that have been studied for their potential as anticancer agents. These compounds have been found to activate p53, a protein that plays a crucial role in controlling cell growth and apoptosis. The activation of p53 can lead to cell cycle arrest, apoptotic response, and reorganization of the Bak-Bcl-xl complex in cancer cells, as demonstrated in bladder cancer cells by a related compound .

Synthesis Analysis

The synthesis of phthalazino[1,2-b]quinazolinones involves creating a compound that can interact with p53 to restore its function in cancer cells. The specific synthesis details of this compound are not provided in the given data. However, a related compound, 10-Bromo-5-(2-dimethylamino-ethylamino)phthalazino[1,2-b]quinazolin-8-one (5da), was synthesized and identified as a potent anticancer agent, suggesting a similar synthetic approach could be used for the compound .

Molecular Structure Analysis

The molecular structure of phthalazino[1,2-b]quinazolinones is crucial for their interaction with biological targets. The presence of the piperazinyl group is significant for the activity of these compounds. In related studies, the orientation of the local dipole moment of the heteroaromatic ring system was found to affect the affinity for α1 and 5-HT2A receptors, indicating that the molecular structure plays a key role in the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involving phthalazino[1,2-b]quinazolinones are primarily centered around their interaction with cellular targets. The related compound 5da induces apoptosis and cell cycle arrest by increasing the proportion of sub-G1 cells. This is achieved through the accumulation of phospho-p53 in mitochondria, which leads to the activation of Bak and subsequent cell apoptosis . The specific chemical reactions of this compound with cellular components would likely be similar, given its structural similarity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the provided data. However, the properties of these compounds can be inferred to some extent from their structure. The presence of the piperazinyl group suggests that the compound may have basic properties and could form salts with acids. The lipophilicity of the compound would be influenced by the ethyl group on the piperazine, potentially affecting its ability to cross cell membranes and its distribution within the body .

Eigenschaften

IUPAC Name |

5-(4-ethylpiperazin-1-yl)quinazolino[2,3-a]phthalazin-8-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O/c1-2-24-11-13-25(14-12-24)20-16-8-4-3-7-15(16)19-22-18-10-6-5-9-17(18)21(27)26(19)23-20/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXDSXYICGICA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-2-carboxamide](/img/structure/B2533216.png)

![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)

![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![[2-[(2-Chloro-6-fluorophenyl)methylthio]-4,5-dihydroimidazol-1-yl]-(2-furanyl)methanone](/img/structure/B2533224.png)

![2-[(5-Methylpyridin-2-yl)oxy]ethanol](/img/structure/B2533225.png)

![4-benzyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2533228.png)

![Methyl 3-(3,4,5-trimethoxybenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2533229.png)

![N-(2,3-dimethylphenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2533233.png)

![2-Methyl-3-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2533235.png)